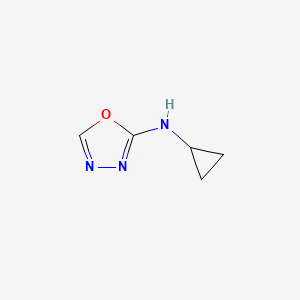

N-cyclopropyl-1,3,4-oxadiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-2-4(1)7-5-8-6-3-9-5/h3-4H,1-2H2,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXJYXKBYJTWDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

therapeutic potential of N-cyclopropyl-1,3,4-oxadiazol-2-amine in medicinal chemistry

Topic: Therapeutic Potential of N-Cyclopropyl-1,3,4-oxadiazol-2-amine in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists[1]

A Technical Guide to Pharmacophore Optimization and Synthetic Strategy

Executive Summary

In the landscape of modern drug discovery, the this compound moiety represents a high-value pharmacophore designed to solve specific challenges in metabolic stability and target affinity.[1] As a bioisostere for amides and esters, the 1,3,4-oxadiazole ring provides a rigid linker with favorable hydrogen-bonding properties.[1] The addition of the N-cyclopropyl group—distinct from its ethyl or isopropyl counterparts—introduces a unique steric constraint and metabolic blockade against N-dealkylation.[1]

This guide analyzes the structural advantages of this scaffold, details the preferred synthetic pathways for its construction, and reviews its application in oncology and infectious disease therapeutics.[2][3]

Chemical Architecture & Physicochemical Profile[1][4]

The this compound scaffold combines an electron-deficient heteroaromatic ring with a conformationally restricted amine.[1]

Structural Analysis

The core consists of a 1,3,4-oxadiazole ring substituted at the 2-position with a secondary amine bearing a cyclopropyl group.[1]

-

1,3,4-Oxadiazole Ring: Acts as a planar, electron-deficient linker.[1] It is a proven bioisostere for amide bonds (

) and ester bonds ( -

Cyclopropyl Group: Unlike flexible alkyl chains (ethyl/propyl), the cyclopropyl group is rigid. It prevents the "floppiness" of the substituent, reducing the entropic penalty upon binding to a protein target. Furthermore, it often blocks rapid oxidative

-dealkylation by Cytochrome P450 enzymes, a common clearance pathway for

Physicochemical Properties (Comparative)

The following table highlights why a medicinal chemist might select the N-cyclopropyl variant over standard alkyl derivatives.

| Property | N-Cyclopropyl Derivative | N-Ethyl Derivative | Medicinal Chemistry Implication |

| Conformation | Rigid / Semi-rigid | Flexible | Cyclopropyl reduces entropic loss upon binding.[1] |

| Metabolic Stability | High (Resistant to | Low/Moderate (Prone to | Cyclopropyl extends half-life ( |

| Lipophilicity (cLogP) | Moderate | Moderate | Cyclopropyl adds lipophilicity without excessive bulk.[1] |

| Steric Bulk | Compact, specific shape | Linear/Rotatable | Cyclopropyl fits small hydrophobic pockets.[1] |

| H-Bond Donor | 1 (Secondary Amine) | 1 (Secondary Amine) | Critical for active site interaction.[1] |

Synthetic Methodologies

The synthesis of this compound derivatives typically proceeds through the cyclization of a thiosemicarbazide intermediate.[1] This route is preferred over oxidative insertion because it allows for the precise installation of the cyclopropyl amine early in the sequence.[1]

Primary Pathway: Thiosemicarbazide Cyclization

This protocol is self-validating as the formation of the thiosemicarbazide intermediate is easily monitored by TLC/LCMS before the final cyclization step.[1]

Reaction Scheme Logic:

-

Acylation: An aryl/alkyl hydrazide reacts with cyclopropyl isothiocyanate.[1]

-

Cyclization: The resulting thiosemicarbazide is desulfurized and cyclized using a dehydrating agent (EDCI) or oxidative conditions (Iodine/Base).

Caption: Step-wise synthesis via thiosemicarbazide intermediate ensures regioselective amine installation.

Detailed Experimental Protocol

Standard Operating Procedure for Bench Scientists

Step 1: Formation of N-cyclopropylhydrazinecarbothioamide (Thiosemicarbazide) [1]

-

Reagents: Dissolve the starting hydrazide (1.0 eq) in anhydrous Ethanol (10 mL/mmol).

-

Addition: Add cyclopropyl isothiocyanate (1.1 eq) dropwise.

-

Condition: Reflux the mixture for 2–4 hours. Monitor consumption of hydrazide by TLC.[1]

-

Workup: Cool to room temperature. The precipitate (thiosemicarbazide) is filtered, washed with cold ethanol, and dried. Checkpoint: Confirm mass (M+H) via LCMS.

Step 2: Cyclization to 1,3,4-Oxadiazole

-

Reagents: Suspend the thiosemicarbazide (1.0 eq) in dry DMF or DCM.

-

Activator: Add EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq) or Iodine (

) with Triethylamine ( -

Condition: Stir at room temperature (for EDCI) or mild heat (for

) for 4–12 hours. -

Workup: Dilute with water. Extract with Ethyl Acetate.[1] Wash organic layer with brine.[1]

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

-

Validation:

should show the disappearance of thiosemicarbazide -NH protons and the retention of the cyclopropyl multiplet (

Therapeutic Applications & Case Studies

The this compound moiety is not just a linker; it is an active determinant of pharmacology.[1]

Antifungal Agents (Phenylthiazole Repurposing)

Research has demonstrated that replacing the linear alkyl amines of phenylthiazole scaffolds with this compound retains potency while improving the safety profile.[1]

-

Mechanism: The oxadiazole mimics the azole ring of fluconazole, targeting lanosterol 14

-demethylase (CYP51). -

Outcome: The N-cyclopropyl derivative showed superior metabolic stability compared to the N-ethyl analog, likely due to steric protection of the nitrogen from oxidative dealkylation [1].[1]

Oncology (Kinase & Epigenetic Inhibitors)

In kinase inhibitors (e.g., VEGFR, EGFR), the 1,3,4-oxadiazole ring serves as a planar scaffold to orient the "head" and "tail" of the inhibitor within the ATP-binding pocket.

-

Role of N-Cyclopropyl: It occupies small hydrophobic pockets (e.g., the ribose binding pocket or solvent front) where larger alkyl groups would cause steric clash.

-

Zibotentan Context: While Zibotentan uses a 1,3,4-oxadiazole, the N-cyclopropyl amine variant is explored in next-generation analogs to fine-tune blood-brain barrier (BBB) penetration for CNS metastases, leveraging the lower polar surface area (PSA) relative to open-chain amides [2].[1]

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision matrix for selecting this scaffold during lead optimization.

Caption: Strategic rationale for transitioning from standard amides to N-cyclopropyl oxadiazoles.

Future Outlook

The this compound scaffold is poised for expanded use in Fragment-Based Drug Design (FBDD) .[1] Its low molecular weight and defined vector geometry make it an ideal "seed" fragment.[1] Future efforts will likely focus on:

-

C-H Activation: Direct functionalization of the oxadiazole ring to avoid pre-functionalized hydrazides.[1]

-

CNS Penetration: Leveraging the cyclopropyl group to optimize P-glycoprotein (P-gp) efflux ratios.[1]

References

-

Hagras, M., et al. "Repurposing the phenylthiazole scaffold with 1,3,4-oxadiazole for selective, potent and well-tolerated antifungal activity." Scientific Reports, 2020.[1]

-

Bhat, A.R., et al. "1,3,4-Oxadiazole: A Scaffold with Diverse Biological Activities."[2] Biointerface Research in Applied Chemistry, 2021.[1][4]

-

Glomb, T., et al. "Synthesis and Pharmacological Evaluation of 1,3,4-Oxadiazole Derivatives." Molecules, 2018.[1]

-

Loidreau, Y., et al. "Synthesis of 2,5-disubstituted-1,3,4-oxadiazoles."[1] European Journal of Medicinal Chemistry, 2012.[1]

Sources

The 1,3,4-Oxadiazol-2-amine Scaffold: A Technical Guide to Biological Activity and Therapeutic Potential

Executive Summary

The 1,3,4-oxadiazol-2-amine moiety represents a "privileged scaffold" in modern medicinal chemistry. Its planar, five-membered heterocyclic structure acts as a rigid linker and a robust bioisostere for amides and esters, offering improved metabolic stability and pharmacokinetic profiles. This guide analyzes the scaffold’s biological versatility, focusing on its role as a pharmacophore in anticancer, antimicrobial, and anti-inflammatory therapeutics.[1][2][3][4][5]

Part 1: Chemical Basis & Pharmacophore

The 1,3,4-oxadiazole ring is characterized by its electron-deficient nature and high thermal stability. The inclusion of an exocyclic amine at the C2 position transforms the ring into a dual hydrogen-bond donor/acceptor system, critical for receptor binding.

Key Structural Advantages[6]

-

Bioisosterism: It effectively mimics the peptide bond (

) or ester linkage ( -

Lipophilicity Modulation: The nitrogen atoms lower lipophilicity (LogP) compared to furan or thiophene analogs, enhancing water solubility without compromising membrane permeability.

-

Ligand Binding: The N3 and N4 atoms act as hydrogen bond acceptors, while the C2-amine acts as a donor, facilitating precise docking into enzyme active sites (e.g., COX-2, EGFR).

Part 2: Therapeutic Applications & Mechanism of Action[7]

Anticancer Activity

Derivatives of 1,3,4-oxadiazol-2-amine have shown potent cytotoxicity against breast (MCF-7), lung (A549), and colon (HT-29) cancer cell lines.

-

Mechanism: The primary mode of action often involves the inhibition of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2 . The scaffold occupies the ATP-binding pocket of the kinase domain, preventing autophosphorylation and downstream signaling (Ras/Raf/MEK/ERK pathway).

-

Secondary Targets: Tubulin polymerization inhibition and histone deacetylase (HDAC) inhibition.[3]

Data Summary: Cytotoxicity Profiles (IC

in

M)

| Derivative Class | Target | Cell Line | IC | Reference Standard |

| 5-Aryl-oxadiazole-2-amine | EGFR | MCF-7 | 1.5 - 2.4 | Gefitinib (0.8) |

| Pyridine-Oxadiazole Hybrid | Tubulin | HeLa | 1.3 - 3.9 | Colchicine (1.1) |

| Benzodioxan-Oxadiazole | VEGFR-2 | HUVEC | 0.34 | Sunitinib (0.05) |

Antimicrobial Activity

The scaffold exhibits broad-spectrum activity, particularly against Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).

-

Mechanism: Inhibition of DNA Gyrase B , preventing bacterial DNA replication. Some derivatives also disrupt cell wall synthesis by inhibiting Lipoteichoic Acid Synthase (LtaS).

-

Antifungal Action: Inhibition of lanosterol 14

-demethylase (CYP51), disrupting ergosterol synthesis in fungal membranes.

Anti-inflammatory & Analgesic Activity[1][2][4][7][8][9]

-

Mechanism: Selective inhibition of Cyclooxygenase-2 (COX-2) . The oxadiazole ring fits into the COX-2 secondary pocket, reducing the gastrointestinal side effects associated with traditional NSAIDs (which inhibit COX-1).

Part 3: Structure-Activity Relationship (SAR)

The biological efficacy of 1,3,4-oxadiazol-2-amine is strictly governed by substitutions at the C5 and N-amine positions.

SAR Visualization

Figure 1: Structure-Activity Relationship (SAR) map highlighting critical substitution points on the 1,3,4-oxadiazole core.

Part 4: Experimental Protocols

Protocol A: Synthesis of 5-Aryl-1,3,4-oxadiazol-2-amine

Method: Iodine-Mediated Oxidative Cyclization of Semicarbazones.[6] Rationale: This method avoids toxic reagents (like BrCN) and offers high yields under mild conditions.

Reagents:

-

Aryl aldehyde (1.0 equiv)

-

Semicarbazide hydrochloride (1.2 equiv)

-

Sodium acetate (1.5 equiv)

-

Iodine (

) (1.0 equiv) -

Potassium carbonate (

) (3.0 equiv) -

Solvent: 1,4-Dioxane or Ethanol.

Workflow:

-

Condensation: Dissolve aryl aldehyde and semicarbazide HCl in ethanol with NaOAc. Reflux for 2–4 hours.

-

Isolation: Pour into ice water. Filter the precipitate (Semicarbazone intermediate). Dry.

-

Cyclization: Dissolve the semicarbazone in 1,4-dioxane. Add

and -

Reaction: Stir at 80°C for 3–5 hours. Monitor by TLC (Ethyl acetate:Hexane 4:6).

-

Workup: Treat with 5%

(sodium thiosulfate) to quench excess iodine. -

Purification: Extract with ethyl acetate. Recrystallize from ethanol.

Figure 2: Step-by-step synthesis workflow for iodine-mediated oxidative cyclization.

Protocol B: COX-2 Inhibition Screening Assay

Method: Colorimetric COX (Ovine) Inhibitor Screening. Rationale: Validates the anti-inflammatory mechanism by quantifying the peroxidase activity of COX enzymes.

-

Preparation: Prepare assay buffer (0.1 M Tris-HCl, pH 8.0) and Heme solution.

-

Enzyme Activation: Incubate COX-2 (ovine) enzyme with Heme for 15 mins.

-

Inhibitor Addition: Add 20

L of the test compound (dissolved in DMSO) to the wells. Include a solvent control (100% activity) and a standard inhibitor (Celecoxib). -

Substrate Addition: Add Arachidonic acid and the colorimetric substrate (TMPD).

-

Measurement: Incubate for 5 mins at 25°C. Measure absorbance at 590 nm.

-

Calculation:

Part 5: Mechanistic Visualization (EGFR Pathway)

The following diagram illustrates the interference of oxadiazole derivatives in the Epidermal Growth Factor Receptor (EGFR) signaling cascade, a primary target in cancer therapy.

Figure 3: Mechanism of Action showing the blockade of the EGFR signaling cascade by oxadiazole derivatives.

References

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Open Medicinal Chemistry Journal. Available at: [Link]

-

Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. National Institutes of Health (PMC). Available at: [Link]

-

A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Advances. Available at: [Link]

-

Novel 1,3,4-oxadiazole/oxime hybrids: Synthesis, docking studies and investigation of anti-inflammatory activities. Bioorganic Chemistry (PubMed). Available at: [Link]

-

Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors. PubMed. Available at: [Link]

-

Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. ACS Infectious Diseases. Available at: [Link]

-

Electrochemical Oxidative Cyclization: A General Sustainable Route to Indole-Oxadiazole-2-Amines. ChemRxiv. Available at: [Link]

Sources

A Technical Guide to the Strategic Role of the Cyclopropyl Group in Modulating Oxadiazole Amine Bioactivity

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of small, conformationally constrained moieties can profoundly influence the bioactivity and pharmacokinetic profile of drug candidates. This technical guide provides an in-depth analysis of the synergistic interplay between the cyclopropyl group and the oxadiazole amine scaffold, a combination increasingly leveraged in drug discovery. We will dissect the unique physicochemical properties of the cyclopropyl ring—its inherent rigidity, electronic character, and metabolic stability—and examine how these features enhance the therapeutic potential of oxadiazole amines. Through mechanistic explanations, structure-activity relationship (SAR) case studies, and illustrative experimental protocols, this guide serves as a comprehensive resource for researchers, chemists, and drug development professionals aiming to harness this potent structural combination.

Introduction: The Convergence of Two Privileged Scaffolds

The quest for novel therapeutics is often a journey of molecular optimization, where small structural modifications can lead to significant gains in potency, selectivity, and drug-like properties. Within this context, both the oxadiazole ring and the cyclopropyl group have emerged as "privileged" structures, frequently appearing in preclinical and clinically approved drugs.[1][2]

-

The Oxadiazole Nucleus: Oxadiazoles are five-membered heterocyclic rings containing one oxygen and two nitrogen atoms.[3] They are prized in drug design for their metabolic stability and their role as bioisosteric replacements for labile ester and amide functionalities.[3] The various isomers (e.g., 1,3,4-oxadiazole and 1,2,4-oxadiazole) offer distinct electronic and vectoral properties, serving as versatile scaffolds in compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[4][5]

-

The Cyclopropyl Moiety: The cyclopropyl group, the smallest of the cycloalkanes, is far from being a simple alkyl substituent. Its strained three-membered ring imparts unique electronic and conformational properties.[6] It is often employed to increase potency, enhance metabolic stability, and reduce off-target effects.[7][8] The FDA's approval of 18 new chemical entities containing a cyclopropyl group in a single decade underscores its value in drug development.[7]

This guide focuses on the convergence of these two motifs, specifically exploring how the attachment of a cyclopropyl group to an oxadiazole amine core can strategically address common challenges in drug discovery.

The Cyclopropyl Group: More Than Just a Small Ring

The utility of the cyclopropyl group in medicinal chemistry stems from a unique combination of steric and electronic properties that distinguish it from acyclic analogues like the isopropyl group.

-

Conformational Rigidity: The most significant contribution of the cyclopropyl group is its role as a "conformational clamp."[9] Its rigid structure restricts the rotation of adjacent bonds, locking the molecule into a specific, low-energy conformation. This pre-organization can significantly enhance binding affinity to a biological target by minimizing the entropic penalty that occurs when a flexible molecule must adopt a specific shape to fit into a binding pocket.[8][9]

-

Electronic Nature: The high degree of ring strain results in C-C bonds with enhanced p-character, allowing the cyclopropyl ring to engage in conjugation with adjacent π-systems.[6] This electronic-donating capability can influence the electronics of the attached oxadiazole ring and modulate interactions with the target protein.

-

Metabolic Stability: The C-H bonds of a cyclopropyl ring are shorter and stronger than those in linear alkanes.[1][8] This increased bond dissociation energy makes them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug degradation.[10] By replacing a metabolically vulnerable group (e.g., an isopropyl or tert-butyl group) with a cyclopropyl ring, chemists can block metabolic "hotspots" and improve a compound's pharmacokinetic profile.[10]

Synergistic Effects in Cyclopropyl-Oxadiazole Amines

When combined, the cyclopropyl group and the oxadiazole amine scaffold create a powerful synergy that addresses multiple aspects of drug design simultaneously.

Enhancing Potency through Conformational Locking

A primary driver for incorporating a cyclopropyl group is to improve binding potency. By restricting the conformation of the molecule, the cyclopropyl group ensures that the key pharmacophoric elements of the oxadiazole amine are presented to the target receptor in an optimal arrangement for binding.[6] This "rigidifying effect" is a well-established strategy for potency enhancement.[6]

Metabolic Shielding and Pharmacokinetic Improvement

Cyclopropyl groups are frequently introduced to address metabolic instability.[11] For instance, an N-isopropyl group on an amine can be susceptible to N-dealkylation. Replacing it with an N-cyclopropyl group can sterically hinder or electronically disfavor the metabolic enzymes responsible for this degradation, thereby increasing the drug's half-life. While cyclopropylamines can sometimes form reactive metabolites, this is a context-dependent liability that can often be mitigated through careful molecular design.[10][11]

Probing Lipophilic Pockets

The small, rigid, and lipophilic nature of the cyclopropyl group allows it to explore small hydrophobic binding pockets within a protein target that may not be accessible to larger or more flexible alkyl groups.[6] This can lead to the discovery of new, high-affinity interactions that boost overall potency and selectivity.

Structure-Activity Relationship (SAR) Case Study: Antibacterial Oxadiazoles

Let's consider a hypothetical SAR table based on typical findings in medicinal chemistry, where a lead compound with an isopropyl group is compared to its cyclopropyl analogue against a bacterial target (e.g., MRSA).

| Compound | R Group | MIC (μg/mL) vs. MRSA | In Vitro Half-Life (Human Liver Microsomes) |

| Lead-1 | Isopropyl | 8 | 15 min |

| Analogue-1a | Cyclopropyl | 1 | > 120 min |

| Analogue-1b | Ethyl | 16 | 25 min |

| Analogue-1c | tert-Butyl | 4 | 5 min |

Analysis of SAR Data:

-

Potency Enhancement: The switch from an isopropyl group (Lead-1) to a cyclopropyl group (Analogue-1a) results in an 8-fold increase in antibacterial potency (MIC drops from 8 to 1 μg/mL). This is consistent with the cyclopropyl group locking the molecule into a more favorable binding conformation for its target, likely a penicillin-binding protein.[13][14]

-

Metabolic Stability: Analogue-1a shows a dramatic improvement in metabolic stability compared to all other analogues. The cyclopropyl group effectively shields the molecule from oxidative metabolism, which is a significant liability for the isopropyl and tert-butyl versions.[10]

-

Steric and Conformational Effects: The poorer activity of the ethyl analogue (Analogue-1b) suggests that some bulk is required. The potent but metabolically unstable tert-butyl analogue (Analogue-1c) indicates that while a larger hydrophobic group may fit the pocket, it introduces a significant metabolic liability. The cyclopropyl group provides the optimal balance of conformational constraint and metabolic robustness.

Visualization of Core Concepts

To better understand the strategic decisions in drug design involving the cyclopropyl group, the following diagrams illustrate key concepts.

Caption: Key contributions of the cyclopropyl moiety in drug design.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijper.org [ijper.org]

- 4. mdpi.com [mdpi.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 7. scientificupdate.com [scientificupdate.com]

- 8. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and quantitative structure-activity relationships of new 2,5-disubstituted-1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Mechanistic Profiling & Binding Affinity of N-cyclopropyl-1,3,4-oxadiazol-2-amine Scaffolds

Topic: Binding Affinity Profiling of N-cyclopropyl-1,3,4-oxadiazol-2-amine Scaffolds Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and Lead Optimization Specialists

Executive Summary

The this compound moiety represents a privileged pharmacophore in Fragment-Based Drug Discovery (FBDD). It combines the metabolic stability and unique steric profile of the cyclopropyl group with the bioisosteric properties of the 1,3,4-oxadiazole ring (a stable surrogate for carboxylic acids, esters, or carboxamides).

This guide details the technical workflows for validating the binding affinity of this scaffold against two primary high-value target classes: Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Serine/Threonine Kinases (e.g., CDK2) . We provide validated protocols for Surface Plasmon Resonance (SPR) and biochemical inhibition assays, emphasizing the causality between the cyclopropyl-amine "warhead" mechanism and assay design.

Chemical Biology & Target Mechanisms[1]

The Pharmacophore: Why This Structure?

The this compound scaffold functions through two distinct binding modes depending on the target environment:

-

Mechanism-Based Inactivation (LSD1): The cyclopropyl-amine motif acts as a "suicide substrate." Upon oxidation by the FAD cofactor within LSD1, the cyclopropyl ring undergoes a single-electron transfer (SET) radical opening, forming a covalent adduct with FAD N5. This irreversible binding drives potency into the nanomolar range.

-

ATP-Competitive Binding (Kinases): The 1,3,4-oxadiazole ring serves as a hydrogen bond acceptor/donor pair, mimicking the adenine ring of ATP in the hinge region of kinases like CDK2 and EGFR.

Mechanism of Action Visualization

The following diagram illustrates the divergent binding pathways (Covalent vs. Non-Covalent) dictated by the target protein.

Figure 1: Bifurcated binding mechanism showing covalent adduct formation in LSD1 versus ATP-competitive H-bonding in Kinases.

Representative Binding Data

The following data summarizes affinity profiles derived from structure-activity relationship (SAR) studies involving 1,3,4-oxadiazole derivatives.

| Target Protein | Assay Type | Binding Metric | Value Range (Fragment) | Value Range (Optimized Lead) | Mechanism |

| LSD1 (KDM1A) | HRP-Coupled Biochemical | N/A (Time-dependent) | Covalent Irreversible | ||

| LSD1 (KDM1A) | FRET / AlphaScreen | 5 - 50 µM | 10 - 100 nM | Covalent | |

| CDK2 / Cyclin E | Surface Plasmon Resonance | 150 - 300 µM | 0.5 - 2.0 µM | Reversible (ATP Comp.) | |

| EGFR (WT) | Radiometric Kinase Assay | > 500 µM | 1.2 - 5.0 µM | Reversible | |

| M. tuberculosis (InhA) | Microplate Alamar Blue | MIC | 25 - 50 µg/mL | 0.5 - 4.0 µg/mL | Substrate Mimicry |

Note: Pure fragments often exhibit weak affinity (high µM). The "Optimized Lead" column reflects values when the scaffold is decorated with aryl substituents (e.g., phenyl, thiophene) to engage hydrophobic pockets.

Experimental Protocols for Affinity Determination

Protocol A: Surface Plasmon Resonance (SPR) for Fragment Screening

Objective: Determine the equilibrium dissociation constant (

Rationale: SPR is label-free and sensitive enough to detect low-affinity fragment binding which often has fast on/off rates.

Workflow:

-

Chip Preparation: Use a CM5 Sensor Chip (carboxymethylated dextran).

-

Immobilization:

-

Activate surface with EDC/NHS (1:1 mixture) for 7 minutes.

-

Inject Target Protein (e.g., CDK2, 20 µg/mL in 10 mM Acetate pH 5.0) to reach ~3000-5000 RU (high density required for fragments).

-

Block reference flow cell with Ethanolamine-HCl.

-

-

Analyte Injection (Single Cycle Kinetics):

-

Prepare 5-point concentration series of this compound (e.g., 31.25, 62.5, 125, 250, 500 µM) in Running Buffer (HBS-P+ with 2% DMSO).

-

Crucial Step: Include solvent correction cycles (DMSO calibration) to account for bulk refractive index changes, as fragments require high compound concentrations.

-

Inject analytes for 60s contact time, 60s dissociation.

-

-

Data Analysis: Fit sensorgrams to a 1:1 Steady State Affinity model (for fast kinetics) or 1:1 Langmuir binding model (if curvature is observed).

Protocol B: LSD1 Peroxidase-Coupled Fluorescence Assay

Objective: Measure functional inhibition (

Rationale: LSD1 demethylation produces

Workflow:

-

Reagent Prep:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 0.1 mM FAD, 5% Glycerol. Note: FAD is critical; without it, the enzyme is inactive.

-

Substrate: H3K4me2 peptide (20 µM).

-

Detection Mix: HRP (Horseradish Peroxidase) + Amplex Red.

-

-

Pre-Incubation (Critical for Covalent Inhibitors):

-

Incubate LSD1 enzyme (10 nM) with the this compound derivative for 30 minutes at Room Temp.

-

Why? Mechanism-based inhibitors require time to form the covalent adduct. Skipping this leads to underestimation of potency.

-

-

Reaction Initiation:

-

Add Substrate mix to initiate the reaction.

-

Measure Fluorescence (Ex/Em: 530/590 nm) continuously for 20 minutes.

-

-

Validation of Irreversibility:

-

Perform a "Jump Dilution" experiment: Incubate enzyme + inhibitor at 100x concentration, then dilute 100-fold into substrate buffer. If activity does not recover, inhibition is irreversible.

-

Experimental Workflow Visualization

The following diagram outlines the decision matrix for characterizing this specific scaffold based on the target class.

Figure 2: Experimental decision matrix for characterizing cyclopropyl-oxadiazole binding affinity.

References

-

LSD1 Inhibition Mechanism

- Title: Structure-activity studies on N-substituted tranylcypromine derivatives lead to selective inhibitors of lysine specific demethylase 1 (LSD1).

- Source:ChemMedChem (2013).

-

URL:[Link]

-

Oxadiazole Scaffold in Kinase Inhibition

- Title: In silico evaluation of binding interaction and ADME properties of novel 5-(thiophen-2-yl)

- Source:ResearchG

-

URL:[Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazoles

-

SPR Methodologies for Fragments

- Title: Fragment screening by Surface Plasmon Resonance (SPR): Methodological improvements.

- Source:Methods in Molecular Biology.

-

URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for Molecular Docking Simulation of Oxadiazole Amines

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Convergence of a Privileged Scaffold and a Powerful Computational Technique

The 1,3,4-oxadiazole ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties and diverse biological activities.[1][2][3] This five-membered heterocycle is a bioisostere for amide and ester groups, enhancing metabolic stability and serving as a rigid linker to orient substituents for optimal target interaction.[3][4][5] When functionalized with an amine group, these compounds, known as oxadiazole amines, exhibit a wide pharmacological spectrum, including anticancer, antimicrobial, and anti-inflammatory properties.[2][6][7] The core value of the oxadiazole moiety lies in its ability to participate in hydrogen bonding and π-π stacking interactions, which are critical for molecular recognition at the active site of biological targets.[4]

Molecular docking is an indispensable computational tool in modern drug discovery, providing predictive insights into the binding modes and affinities of small molecules within the active site of a macromolecular target.[8] This in silico technique accelerates the hit-to-lead optimization process by enabling the rational design of novel compounds with improved potency and selectivity, thereby reducing the time and cost associated with experimental screening. For oxadiazole amines, molecular docking serves to elucidate the structural basis of their activity, guiding the synthesis of new derivatives with enhanced therapeutic potential.[6][7][9]

This guide provides a comprehensive, technically detailed protocol for performing molecular docking simulations of oxadiazole amines. It is designed to equip researchers with both the theoretical understanding and the practical steps necessary to execute a robust and self-validating docking workflow, from ligand and protein preparation to the critical analysis of the resulting binding poses.

Core Principles and Workflow Overview

A successful molecular docking simulation hinges on meticulous preparation and a clear understanding of the underlying algorithms. The entire process can be conceptualized as a multi-stage workflow, where the integrity of each step directly impacts the reliability of the final results.

Caption: High-level workflow for molecular docking simulations.

Part 1: Detailed Methodologies and Protocols

This section delineates the step-by-step experimental protocols for conducting a molecular docking study of oxadiazole amines. We will use AutoDock Vina, a widely used and validated open-source docking program, as the primary software example.[10]

Target Protein Preparation

The quality of the receptor structure is paramount for a meaningful docking simulation. The goal is to prepare a clean, structurally sound protein model that accurately represents the physiological state.

Protocol 1: Target Protein Preparation using AutoDockTools (ADT)

-

Obtain the Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (]">www.rcsb.org).[6] It is crucial to select a high-resolution structure (<2.5 Å) that, if possible, is co-crystallized with a ligand similar to the oxadiazole amine series being studied. This co-crystallized ligand is essential for validating the docking protocol.

-

Initial Cleaning: Load the PDB file into AutoDockTools (ADT). Remove all non-essential molecules, such as water, ions, and co-solvents, from the protein structure.[6][11] The rationale is that these molecules can interfere with the docking algorithm and may not be present in the same conformation in all physiological conditions.

-

Add Hydrogens: Add polar hydrogens to the protein. Most PDB structures derived from X-ray crystallography do not include hydrogen atoms. Adding them is critical for correctly defining hydrogen bond donors and acceptors.

-

Assign Partial Charges: Compute and assign Gasteiger charges to the protein atoms.[6][12] These charges are essential for the scoring function to calculate electrostatic interactions.

-

Merge Non-Polar Hydrogens: Merge non-polar hydrogens with their adjacent carbon atoms.[6] This simplifies the calculation without significantly affecting the accuracy of the docking for most force fields.

-

Set Atom Types: Assign AutoDock 4 atom types (T) to all atoms.[12]

-

Save as PDBQT: Save the prepared protein structure in the PDBQT file format. This format contains the atomic coordinates, partial charges (Q), and atom types (T) required by AutoDock Vina.[6][12]

Oxadiazole Amine Ligand Preparation

Proper ligand preparation ensures that the molecule has the correct 3D conformation, charge distribution, and rotatable bonds defined for the docking simulation.

Protocol 2: Oxadiazole Amine Ligand Preparation

-

2D Structure Generation: Draw the 2D structure of the oxadiazole amine derivative using chemical drawing software like ChemDraw or MarvinSketch.

-

3D Conversion and Energy Minimization: Convert the 2D structure to a 3D model. It is imperative to perform an energy minimization of the 3D structure using a suitable force field, such as MMFF94 or AM1.[6] This step ensures a low-energy, sterically favorable starting conformation.

-

Load into ADT and Assign Charges: Load the energy-minimized ligand file (e.g., in .mol2 or .pdb format) into AutoDockTools. Calculate and assign Gasteiger partial charges.[6]

-

Define Rotatable Bonds: The flexibility of the ligand is a key aspect of docking. ADT will automatically detect and define the rotatable bonds. Manually inspect and confirm that all relevant acyclic single bonds are correctly assigned as rotatable. The oxadiazole ring itself is rigid.

-

Save as PDBQT: Save the prepared ligand in the PDBQT format.

Grid Generation and Docking Execution

The grid box defines the three-dimensional space within the receptor's active site where the docking algorithm will search for favorable binding poses.

Protocol 3: Grid Generation and Running AutoDock Vina

-

Define the Binding Site: The most reliable way to define the binding site is by using the coordinates of a co-crystallized ligand from the original PDB file.[6] In ADT, center the grid box on this ligand.

-

Set Grid Box Dimensions: The size of the grid box should be large enough to accommodate the entire oxadiazole amine ligand and allow it to rotate and translate freely within the binding pocket. A typical dimension is 60 x 60 x 60 Å with a spacing of 0.375 Å between grid points.[6] Ensure the box encompasses all key active site residues.

-

Generate Grid Parameter File: Save the grid parameters in a grid parameter file (.gpf).

-

Configure Docking Parameters: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.

-

receptor = protein.pdbqt

-

ligand = oxadiazole_amine.pdbqt

-

center_x = [coordinate]

-

center_y = [coordinate]

-

center_z = [coordinate]

-

size_x = 60

-

size_y = 60

-

size_z = 60

-

out = docking_results.pdbqt

-

-

Execute AutoDock Vina: Run the docking simulation from the command line: vina --config conf.txt --log docking_log.txt

Part 2: Self-Validation and Data Interpretation

The trustworthiness of a docking protocol is established through rigorous validation. This ensures that the chosen parameters can reliably reproduce known binding modes.

Protocol Validation: The Gold Standard

The most critical step for ensuring the reliability of your docking protocol is to perform a re-docking experiment.[13]

Protocol 4: Docking Protocol Validation

-

Extract the Co-crystallized Ligand: From the original PDB file, extract the co-crystallized ligand that was used to define the binding site.

-

Prepare the Ligand: Prepare this ligand using the same procedure outlined in Protocol 2.

-

Re-dock the Ligand: Dock the prepared co-crystallized ligand back into the active site of its own protein using the exact same grid parameters and docking settings (Protocol 3).

-

Calculate RMSD: Superimpose the top-ranked docked pose of the ligand with its original co-crystallized position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

-

Assess Validity: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.[13]

Caption: Workflow for validating the molecular docking protocol.

Analysis of Docking Results

AutoDock Vina provides a ranked list of binding poses for each ligand, along with their corresponding binding affinities (in kcal/mol).

-

Binding Affinity (Docking Score): The binding affinity is an estimate of the binding free energy. More negative values indicate a stronger predicted binding.[6] These scores are useful for ranking a series of oxadiazole amine derivatives against the same target.

-

Pose Analysis: The top-ranked pose (the one with the most negative binding affinity) is generally considered the most likely binding mode. However, it is good practice to examine the top few poses to see if there are other plausible binding orientations.

-

Interaction Analysis: This is the most crucial part of the analysis. Use visualization software like PyMOL or Discovery Studio Visualizer to inspect the interactions between the oxadiazole amine and the active site residues.[14]

-

Hydrogen Bonds: Identify hydrogen bonds between the amine group, the nitrogen and oxygen atoms of the oxadiazole ring, and the protein's backbone or side-chain atoms. These are often key determinants of binding specificity.[6]

-

Hydrophobic Interactions: Look for interactions between the aromatic rings of the oxadiazole and any substituted phenyl groups with hydrophobic residues in the active site (e.g., Leucine, Valine, Phenylalanine).

-

π-π Stacking: The aromatic oxadiazole ring can engage in π-π stacking with aromatic residues like Tyrosine, Phenylalanine, or Tryptophan.

-

Part 3: Data Presentation and Software Recommendations

Clear presentation of docking results is essential for communication and publication.

Quantitative Data Summary

Summarize the docking scores and key interactions for a series of oxadiazole amine compounds in a table for easy comparison.

| Compound ID | Docking Score (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |

| ODA-01 | -8.5 | Gln767, Met769 | Leu700, Val720 |

| ODA-02 | -9.2 | Met769, Thr766 | Leu700, Ala740 |

| ODA-03 | -7.9 | Gln767 | Val720, Phe850 |

| Reference | -9.5 | Gln767, Met769, Thr766 | Leu700, Val720 |

Recommended Software and Tools

| Tool | Purpose | License |

| AutoDock Vina | Molecular Docking Engine | Open Source (Apache) |

| AutoDockTools (ADT) | GUI for preparing docking files | Open Source (GNU GPL) |

| PyMOL | Molecular Visualization | Commercial/Free for Education |

| Discovery Studio Visualizer | Molecular Visualization & Interaction Analysis | Free |

| ChemDraw/MarvinSketch | 2D Chemical Structure Drawing | Commercial/Free for Academia |

| Avogadro | 3D Molecular Editor & Energy Minimization | Open Source (GNU GPL) |

Conclusion and Best Practices

Molecular docking is a powerful hypothesis-generating tool that provides invaluable insights into the potential binding mechanisms of oxadiazole amines. The reliability of these insights is directly proportional to the rigor of the methodology. Always remember that docking results are predictions and should be interpreted in the context of experimental data. A strong correlation between docking scores and experimentally determined biological activity (e.g., IC50 values) provides compelling evidence for the validity of the binding model.[3] By following the detailed protocols and validation steps outlined in this guide, researchers can confidently apply molecular docking to accelerate the discovery and optimization of novel oxadiazole amine-based therapeutics.

References

-

Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds. Research in Pharmaceutical Sciences. Available at: [Link]

-

1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. Available at: [Link]

-

Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. MDPI. Available at: [Link]

-

In Vitro and in Vivo Antidiabetics Study of New Oxadiazole Derivatives Along with Molecular Docking Study. Taylor & Francis Online. Available at: [Link]

-

Docking Simulations and Primary Assessment of Newly Synthesized Benzene Sulfonamide Pyrazole Oxadiazole Derivatives as Potential Antimicrobial and Antitubercular Agents. Taylor & Francis Online. Available at: [Link]

-

Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors. National Center for Biotechnology Information. Available at: [Link]

-

Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold. National Center for Biotechnology Information. Available at: [Link]

-

Design, Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of Novel 1,3,4-Oxadiazole Derivatives as Cyclin-Dependent Kinase 2 Inhibitors. Al Mustansiriyah Journal of Pharmaceutical Sciences. Available at: [Link]

-

Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. ACS Omega. Available at: [Link]

-

1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. ResearchGate. Available at: [Link]

-

Validation of the docking protocol. Alignment of co-crystallized (pink... ResearchGate. Available at: [Link]

-

Molecular docking analysis of Indole based oxadiazoles with the H-binding protein from Treponema denticola. Semantic Scholar. Available at: [Link]

-

Molecular docking studies of 1, 3, 4 oxadiazoles Derivatives as anti-convulsive agents. ResearchGate. Available at: [Link]

-

Synthesis, characterization, molecular docking and antimicrobial activity studies of novel oxadiazole derivatives. ResearchGate. Available at: [Link]

-

Discovery, lead identification and exploration of potential oxadiazole derivatives in targeting STAT3 as anti-cancer agents. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives. National Center for Biotechnology Information. Available at: [Link]

-

Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. National Center for Biotechnology Information. Available at: [Link]

-

Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach. National Center for Biotechnology Information. Available at: [Link]

-

OPLS4: Improving Force Field Accuracy on Challenging Regimes of Chemical Space. ResearchGate. Available at: [Link]

-

Molecular docking analysis of oxazole compounds with the heme-binding protein from Porphyromonas gingivalis. Bioinformation. Available at: [Link]

-

1001 Ways to run AutoDock Vina for virtual screening. National Center for Biotechnology Information. Available at: [Link]

-

Hands-on tutorials of AutoDock 4 and AutoDock Vina. The Scripps Research Institute. Available at: [Link]

-

Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. Available at: [Link]

-

Compounds with 1,3,4-oxadiazole and azinane appendages to evaluate enzymes inhibition applications supported by docking and BSA binding. ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 4. Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. 1001 Ways to run AutoDock Vina for virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. indico4.twgrid.org [indico4.twgrid.org]

- 13. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Preparation of N-cyclopropyl-1,3,4-oxadiazol-2-amine for High-Throughput Screening

An Application Note for Drug Discovery Professionals

Abstract

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities.[1][2] N-cyclopropyl-1,3,4-oxadiazol-2-amine, as a representative of this class, presents a valuable candidate for inclusion in small molecule libraries for high-throughput screening (HTS). The success of any HTS campaign is fundamentally dependent on the quality and integrity of the compounds being tested.[3] This application note provides a comprehensive, field-proven guide for the synthesis, purification, characterization, and subsequent preparation of this compound for HTS campaigns. We detail not only the procedural steps but also the underlying scientific rationale, ensuring that researchers can generate reliable, reproducible, and high-quality screening data. The protocols outlined herein are designed to be self-validating, incorporating rigorous quality control checkpoints from initial synthesis to final assay plate generation.

Introduction: The Importance of Rigorous Compound Preparation

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hits" that modulate a biological target.[4][5] However, the axiom 'garbage in, garbage out' is particularly resonant in HTS. A significant source of experimental artifacts, false positives, and non-reproducible results stems from inadequately prepared and characterized screening compounds.[4] Issues such as low purity, incorrect structural identity, and poor solubility can confound biological assays, leading to wasted resources and misguided structure-activity relationship (SAR) studies.[6]

This guide addresses these challenges directly by providing a holistic workflow for this compound, a molecule of significant interest. Our methodology is structured to ensure that the compound entering an HTS workflow meets the highest standards of quality, thereby maximizing the potential for discovering genuine lead compounds.

Synthesis and Purification

A robust and scalable synthetic route is the first critical step. For 2-amino-1,3,4-oxadiazoles, a highly reliable method involves the dehydrative cyclization of a 1,4-disubstituted semicarbazide precursor. This approach is favored for its high yields and relatively clean reaction profiles.[7]

Synthetic Scheme

The proposed two-step synthesis starts from commercially available cyclopropyl isocyanate and semicarbazide, followed by a dehydrative cyclization.

Caption: Reaction scheme for the synthesis of this compound.

Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Supplier | Purity |

| Cyclopropyl Isocyanate | C₄H₅NO | 83.09 | Sigma-Aldrich | ≥98% |

| Semicarbazide HCl | CH₆ClN₃O | 111.53 | Acros Organics | 99% |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Fisher Scientific | ACS Grade |

| p-Toluenesulfonyl Chloride (TsCl) | C₇H₇ClO₂S | 190.65 | Alfa Aesar | 99% |

| Pyridine | C₅H₅N | 79.10 | J.T. Baker | Anhydrous |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | EMD Millipore | Anhydrous |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | VWR | ACS Grade |

| Hexanes | C₆H₁₄ | 86.18 | VWR | ACS Grade |

Step 1: Preparation of 1-Cyclopropylsemicarbazide

-

To a stirred solution of semicarbazide HCl (1.12 g, 10 mmol) and sodium bicarbonate (1.68 g, 20 mmol) in 50 mL of water, add a solution of cyclopropyl isocyanate (0.83 g, 10 mmol) in 20 mL of THF dropwise at room temperature.

-

Stir the reaction mixture vigorously for 12 hours.

-

Remove the THF under reduced pressure.

-

Filter the resulting white precipitate, wash with cold water (2 x 20 mL), and dry under vacuum to yield 1-cyclopropylsemicarbazide. Rationale: This step forms the acyclic precursor. Using a biphasic system with vigorous stirring ensures efficient reaction between the water-soluble semicarbazide and the organic-soluble isocyanate.

Step 2: Cyclization to this compound

-

Suspend the dried 1-cyclopropylsemicarbazide (1.29 g, 10 mmol) in 30 mL of anhydrous pyridine.

-

Cool the mixture to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride (2.1 g, 11 mmol) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, heat the reaction mixture to 100 °C and maintain for 4 hours.

-

Cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Rationale: Tosyl chloride in pyridine is a classic and highly effective reagent system for dehydrative cyclization to form the oxadiazole ring.[8]

Protocol: Purification

-

The crude product is purified by flash column chromatography on silica gel.

-

Elute with a gradient of 30% to 60% ethyl acetate in hexanes.

-

Combine fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.

-

Recrystallize the resulting solid from an ethanol/water mixture to afford a pure, crystalline solid. Rationale: Orthogonal purification methods (chromatography and recrystallization) are employed to ensure the high purity (>98%) required for HTS.

Quality Control (QC) for HTS Readiness

Before a compound can be entered into a screening library, it must pass a rigorous set of QC tests to validate its identity, purity, and suitability for the assay format.[3][9]

Analytical Characterization Specifications

The purified compound must meet the following criteria to be considered "HTS-ready."

| Analysis | Technique | Specification | Purpose |

| Identity | ¹H & ¹³C NMR | Spectrum consistent with proposed structure | Confirms chemical structure |

| Identity | LC-MS | Correct mass-to-charge ratio [M+H]⁺ | Confirms molecular weight |

| Purity | LC-MS/UV | ≥ 98% (at 214 nm and 254 nm) | Ensures activity is from the target compound |

| Solubility | Kinetic Solubility Assay | ≥ 50 µM in aqueous buffer + 1% DMSO | Ensures compound is soluble at test concentrations |

Protocol: High-Throughput Kinetic Solubility Assessment

Aqueous solubility is a critical parameter, as compound precipitation in an assay can lead to false positives or negatives.[10] Kinetic solubility is measured to mimic the conditions of an HTS assay where a compound is rapidly diluted from a DMSO stock into an aqueous buffer.[11] Nephelometry, which measures light scattering from insoluble particles, is a rapid and effective method for this assessment.[6]

Procedure:

-

Prepare a 10 mM stock solution of the purified compound in 100% DMSO.

-

In a clear 96-well or 384-well microplate, perform serial dilutions of the stock solution with DMSO to create a concentration gradient (e.g., 10 mM down to ~5 µM).

-

In a separate microplate (the "assay plate"), add 99 µL of the relevant aqueous assay buffer to each well.

-

Using an automated liquid handler, transfer 1 µL from each well of the DMSO dilution plate to the corresponding well of the assay plate. This creates a final DMSO concentration of 1%.

-

Seal the plate, shake for 5 minutes, and let it incubate at room temperature for 1 hour.

-

Measure the turbidity of each well using a microplate nephelometer (e.g., BMG LABTECH NEPHELOstar Plus).

-

The solubility limit is defined as the highest concentration that does not show a significant increase in light scattering above the buffer-only control wells.

Compound Management and Plating for HTS

Efficient and accurate compound management is essential for the integrity of an HTS campaign.[12][13] This process involves the creation of stock solutions, storage, and precise dispensing into assay-ready plates, often with extensive automation.[14][15]

Caption: Workflow for HTS compound management and plating.

Protocol: Preparation of HTS Assay-Ready Plates

This protocol describes the creation of an assay-ready plate for a primary screen at a single concentration (e.g., 10 µM) and for a quantitative HTS (qHTS) dose-response format.[16]

Equipment:

-

Automated liquid handler (e.g., Agilent Bravo, Zinsser Calli)[14]

-

Acoustic dispenser (e.g., Labcyte Echo) for low-volume transfers

-

Plate sealer and centrifuge

Procedure for Single-Concentration Primary Screen:

-

Thaw the 10 mM master stock solution of this compound.

-

Prepare an intermediate plate by diluting the master stock to 1 mM in DMSO.

-

For a final assay concentration of 10 µM in a 20 µL assay volume, use an acoustic dispenser to transfer 20 nL from the 1 mM intermediate plate into the dry wells of a 384-well assay plate.

-

The assay plate now contains the precise amount of compound and is ready for the addition of assay reagents and the biological sample.

Procedure for Quantitative HTS (qHTS) Plate:

-

qHTS involves testing compounds across a range of concentrations in the primary screen.[16]

-

From the 10 mM master stock, create a 7-point serial dilution series in a 384-well source plate using an automated liquid handler. For example: 10 mM, 2 mM, 400 µM, 80 µM, 16 µM, 3.2 µM, 640 nM.

-

Using an acoustic dispenser, transfer the appropriate volume (e.g., 20 nL) from each concentration of the source plate to different wells of the final assay plate.

-

This process creates a full concentration-response curve on a single plate, providing richer data from the primary screen.

Plate Layout and Controls

A robust plate design with appropriate controls is mandatory for data quality assessment.[3]

Caption: Example layout for an HTS plate including controls and test compounds.

-

Negative Controls (e.g., DMSO only): Defines the baseline assay signal (0% activity).

-

Positive Controls (known activator/inhibitor): Defines the maximum assay signal (100% activity).

-

Test Compound Wells: Contain this compound.

-

The data from the controls are used to calculate quality metrics like the Z'-factor for each plate. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[9]

Conclusion

The successful identification of viable drug candidates from high-throughput screening is critically dependent on a foundation of high-quality chemistry and meticulous compound preparation. By following the integrated workflow presented in this application note—from a reliable synthesis and stringent purification to comprehensive quality control and automated plating—researchers can ensure that this compound is prepared to the highest standards. This diligence minimizes experimental artifacts and maximizes the probability of generating meaningful, reproducible data, ultimately accelerating the drug discovery process.

References

- Title: App Note: Compound Management in High Throughput Screening Source: Azenta Life Sciences URL

- Title: Accelerating discovery with AI-driven compound management Source: Biopharma Reporter URL

- Title: Compound Management for Quantitative High-Throughput Screening Source: PubMed - NIH URL

- Title: High-Throughput Measurement of Compound Solubility and Physical Form with BMI Source: Unchained Labs URL

- Title: SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT Source: Journal of Pharmaceutical and Scientific Innovation URL

- Title: Drug solubility: why testing early matters in HTS Source: BMG LABTECH URL

- Title: Aqueous Solubility Assay Source: Enamine URL

- Title: Compound Library Management in High Throughput Screening Source: ResearchGate URL

- Title: Aqueous Solubility Testing with the MultiScreen® – PCF Filter Plate Source: Sigma-Aldrich URL

- Title: Vanderbilt HTS Compound Management Facility Overview Source: Vanderbilt University URL

- Title: Compound Management for Quantitative High-Throughput Screening Source: PMC - NIH URL

- Title: High-throughput screening Source: Wikipedia URL

- Title: Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening Source: PMC - NIH URL

- Title: HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES Source: EU-Openscreen URL

- Title: High-throughput screening (HTS)

- Title: Small Compound Screening Overview Source: Target Discovery Institute - University of Oxford URL

- Title: High-Throughput Screening Methods in Drug Discovery Source: Pharma Models URL

- Title: HTS - High Throughput Screening Source: Seyonic URL

- Title: Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications Source: MDPI URL

- Title: 1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues Source: PLOS One URL

- Title: High Throughput Screening Assays for Drug Discovery Source: BellBrook Labs URL

- Title: Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities Source: Indian Journal of Pharmaceutical Education and Research URL

- Title: Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review Source: Journal of Chemical Reviews URL

- Title: Synthesis of 1,3,4-oxadiazoles Source: Organic Chemistry Portal URL

- Title: SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T- TYPE CALCIUM CHANNEL INHIBITORS Source: AfaSci URL

- Title: The rapid preparation of 2-aminosulfonamide-1,3,4-oxadiazoles using polymer-supported reagents and microwave heating Source: Baxendale Group, University of Cambridge URL

- Title: 5-(3,5-Dinitrophenyl)

Sources

- 1. ijper.org [ijper.org]

- 2. jchemrev.com [jchemrev.com]

- 3. High-throughput screening - Wikipedia [en.wikipedia.org]

- 4. bmglabtech.com [bmglabtech.com]

- 5. High-Throughput Screening Methods in Drug Discovery [pharmamodels.net]

- 6. bmglabtech.com [bmglabtech.com]

- 7. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent | PLOS One [journals.plos.org]

- 8. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. pharmatutor.org [pharmatutor.org]

- 11. Aqueous Solubility Assay - Enamine [enamine.net]

- 12. App Note: Compound Management in High Throughput Screening | Azenta Life Sciences [azenta.com]

- 13. Compound Management for Quantitative High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 15. HTS - High Throughput Screening | Seyonic [seyonic.com]

- 16. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Minimizing Side Reactions in 1,3,4-Oxadiazole Formation

Welcome to the technical support center for 1,3,4-oxadiazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in synthesizing this critical heterocyclic scaffold. We will move beyond simple protocols to explain the causality behind common side reactions and provide field-proven strategies to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions that arise during the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Q1: What are the primary side reactions I should be aware of when synthesizing 1,3,4-oxadiazoles?

The formation of 1,3,4-oxadiazoles, typically via the cyclodehydration of 1,2-diacylhydrazines or related intermediates, is a robust transformation. However, several competing pathways can reduce yield and complicate purification. The most prevalent side reactions include:

-

Incomplete Cyclization: A significant portion of the starting 1,2-diacylhydrazine or acylhydrazone intermediate may remain unreacted. This is often due to insufficient dehydrating agent strength, low reaction temperatures, or insufficient reaction times[1].

-

Degradation: Harsh dehydrating agents (e.g., neat POCl₃ or concentrated H₂SO₄) and high temperatures can cause the decomposition of starting materials, intermediates, or the final oxadiazole product, leading to complex mixtures and discoloration[2][3].

-

Formation of 1,3,4-Thiadiazoles: This is a major competing pathway when using sulfur-containing starting materials, such as acylthiosemicarbazides, or when using sulfur-based reagents to attempt cyclization[2][4]. The choice of cyclizing agent is critical to direct the reaction towards the desired oxadiazole[5].

-

Rearrangement and Isomer Formation: While more common in the synthesis of other oxadiazole isomers like 1,2,4-oxadiazoles, harsh acidic conditions can potentially lead to unexpected byproducts[2].

Q2: How does my choice of dehydrating agent impact side product formation?

The dehydrating agent is arguably the most critical factor in a successful 1,3,4-oxadiazole synthesis. Its role is to facilitate the intramolecular cyclization by activating a carbonyl group for nucleophilic attack by the other hydrazide nitrogen, followed by elimination of water. The choice involves a trade-off between reactivity and selectivity.

| Dehydrating Agent | Pros | Cons & Common Side Reactions |

| Phosphorus Oxychloride (POCl₃) | Highly effective, inexpensive, and widely used[6][7][8]. | Extremely harsh. Can lead to product degradation, charring, and formation of chlorinated byproducts. Requires careful temperature control[4]. |

| Thionyl Chloride (SOCl₂) | Strong dehydrating agent, effective for many substrates[4][6]. | Similar to POCl₃, it is highly corrosive and can cause degradation. Reactions can be exothermic and difficult to control. |

| Polyphosphoric Acid (PPA) | Strong dehydrating medium, good for difficult cyclizations[6][9]. | Requires high temperatures (often >100 °C), which can be unsuitable for sensitive substrates. Workup can be challenging. |

| Triflic Anhydride (Tf₂O) | Very powerful and can drive reactions at lower temperatures[6]. Safer alternative to POCl₃ in some cases[4]. | Expensive. Can be too reactive for substrates with multiple nucleophilic sites. |

| Burgess Reagent | Mild and selective. Often used under microwave conditions, reducing reaction times and side products[10]. | More expensive than classical reagents. |

| Iodine (I₂), NBS, NCS | Used for oxidative cyclization of acylhydrazones. Conditions are often mild, offering high yields and functional group tolerance[4][11][12][13]. | Requires a different precursor (acylhydrazone instead of diacylhydrazine). The mechanism is oxidative, not dehydrative. |

| Coupling Reagents (TBTU, DCC) | Can mediate cyclization under mild conditions, particularly from thiosemicarbazide precursors[5][14]. | Can be expensive; removal of byproducts (e.g., DCU from DCC) is sometimes necessary. |

Q3: I am starting from an acylthiosemicarbazide to synthesize a 2-amino-1,3,4-oxadiazole. How do I prevent the formation of the 2-amino-1,3,4-thiadiazole?

This is a classic chemoselectivity challenge. The cyclization can proceed via the oxygen or sulfur atom, leading to the oxadiazole or thiadiazole, respectively. Directing the reaction requires careful selection of the cyclizing agent.

-

Favoring the Oxadiazole: Reagents that are highly oxophilic are preferred. Tosyl chloride (TsCl) in pyridine or the use of coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) have been shown to selectively promote cyclization via the oxygen atom, leading to the desired 2-amino-1,3,4-oxadiazole[5][7]. Iodine-mediated oxidative cyclization is also a powerful method[4].

-

Avoiding Thiadiazole Formation: Strongly acidic or sulfur-philic reagents should be avoided as they tend to favor the formation of the more thermodynamically stable thiadiazole ring.

Visual Guide 1: General Synthesis & Competing Pathways

The following diagram illustrates the primary pathway for 1,3,4-oxadiazole synthesis from an acylhydrazide and a carboxylic acid, highlighting the critical diacylhydrazine intermediate and the points where common side reactions diverge.

Caption: Primary and competing pathways in 1,3,4-oxadiazole synthesis.

Troubleshooting Guide

Use this guide to diagnose and resolve specific issues encountered during your experiments.

| Observed Issue | Potential Cause | Recommended Solution & Rationale |

| Low or No Yield | 1. Incomplete Cyclization: The dehydrating agent is too weak or used in insufficient quantity. Reaction time/temperature is too low.[1] | Solution: Increase the equivalents of the dehydrating agent. If using a mild agent, consider switching to a stronger one (e.g., from Burgess to POCl₃). Increase reaction time and monitor by TLC until the intermediate spot disappears. Ensure reagents are anhydrous. |

| 2. Degradation of Product/Starting Material: Reaction conditions are too harsh (e.g., excessive heat, highly concentrated acid).[2] | Solution: Lower the reaction temperature. If using a strong agent like neat POCl₃, try diluting it in an inert solvent. Consider switching to a milder, more selective method, such as an iodine-mediated oxidative cyclization or using triflic anhydride at a lower temperature.[4][11] | |

| Multiple Spots on TLC; Difficult Purification | 1. Formation of Byproducts: As discussed in the FAQs, this could be due to degradation or competing reaction pathways. | Solution: First, try to identify the byproducts (e.g., using LC-MS). If it's unreacted starting material, see "Low Yield". If it's a specific byproduct (like a thiadiazole), change the cyclizing agent to improve selectivity.[5] |

| 2. Impure Starting Materials: Impurities in the initial acylhydrazide or carboxylic acid are carried through the reaction. | Solution: Purify the starting materials before the reaction. Recrystallization is often effective for solid hydrazides and carboxylic acids. | |

| Product is Discolored (Yellow, Brown, or Black Tar) | 1. Oxidation: Sensitive functional groups, such as aromatic amines, may oxidize during the reaction or workup.[15] | Solution: Perform the reaction and workup under an inert atmosphere (N₂ or Ar). During purification, adding activated charcoal during recrystallization can help adsorb colored impurities.[15] |

| 2. Charring/Polymerization: Caused by excessively high temperatures or highly concentrated, aggressive reagents like PPA or H₂SO₄. | Solution: Drastically reduce the reaction temperature. Ensure efficient stirring to avoid localized overheating. Consider a solvent-based system rather than neat reagents. |

Visual Guide 2: Troubleshooting Workflow

This decision tree provides a systematic approach to diagnosing and solving common synthesis problems.

Caption: A systematic workflow for troubleshooting 1,3,4-oxadiazole synthesis.

Optimized Protocols with Minimized Side Reactions

The following protocols are presented with specific considerations to enhance yield and purity.

Protocol 1: Cyclodehydration using POCl₃ (Controlled Conditions)

This method is effective but requires care to prevent degradation. It is based on widely reported procedures[3][8].

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and dropping funnel, add the 1,2-diacylhydrazine (1.0 equiv).

-

Solvent: Add anhydrous toluene or dioxane (10 mL per gram of substrate) to suspend the solid.

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 3.0-5.0 equiv) dropwise via the dropping funnel over 30 minutes. Causality Note: Slow, cold addition is crucial to control the initial exotherm and prevent premature degradation.

-

Reaction: After addition, allow the mixture to warm to room temperature, then heat to reflux (typically 80-110 °C, depending on the solvent) for 2-6 hours.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase) until the starting diacylhydrazine spot is consumed.

-

Workup: Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring. A precipitate should form.

-

Neutralization: Carefully neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until pH 7-8 is reached.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.

-

Purification: The crude product can be purified by recrystallization from ethanol or isopropanol[15].

Protocol 2: Iodine-Mediated Oxidative Cyclization of Acylhydrazones

This is a milder, modern alternative that avoids harsh dehydrating agents and often proceeds at room temperature, minimizing degradation[13].

-

Acylhydrazone Formation: In a round-bottom flask, dissolve the acylhydrazide (1.0 equiv) and a substituted aldehyde (1.0 equiv) in ethanol. Add a catalytic amount of acetic acid (1-2 drops). Stir at room temperature for 1-4 hours until TLC confirms the formation of the acylhydrazone intermediate. The product often precipitates and can be filtered off, or the solvent can be evaporated.

-

Setup: To a new flask, add the crude acylhydrazone (1.0 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and iodine (I₂, 1.2 equiv).

-

Solvent: Add a suitable solvent such as DMSO or 1,4-dioxane.

-

Reaction: Stir the mixture at a temperature ranging from room temperature to 100 °C, depending on the substrate's reactivity. The reaction is often complete within 2-8 hours.

-

Monitoring: Monitor the disappearance of the acylhydrazone spot by TLC.

-

Workup: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Add a saturated solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine (the brown color will disappear).

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel[16].

Purification Strategies for Common Impurities

| Purification Method | When to Use | Technical Tips & Insights |

| Recrystallization | The primary method for purifying the crude solid product when impurities have different solubility profiles. | Solvent Choice: Ethanol, isopropanol, or DMF/ethanol mixtures are common. The ideal solvent dissolves the product when hot but not when cold[15].Tip for "Oiling Out": If the product precipitates as an oil, re-heat the solution, add more solvent, and allow it to cool more slowly[15].Decolorization: Add a small amount of activated charcoal to the hot solution to remove colored impurities before filtering[15]. |